4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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Overview
Description
4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a chemical compound known for its unique structure and properties. It contains a thiazole ring substituted with an isopropyl group and a boronate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole typically involves the reaction of a thiazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The thiazole ring can undergo reduction under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride.
Substitution: Halogenated reagents or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole compounds.
Scientific Research Applications
4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiazole ring can interact with biological macromolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester structure but with an isopropoxy group instead of a thiazole ring.
1-Isopropyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine: Contains a pyridine ring and piperazine moiety, offering different chemical properties.
Uniqueness
4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to its combination of a thiazole ring and a boronate ester group.
Biological Activity
4-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C14H22BNO3
- Molecular Weight : 263.14 g/mol
- CAS Number : 1349151-98-9
- Structure : The compound features a thiazole ring substituted with an isopropyl group and a dioxaborolane moiety.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key kinases involved in cancer proliferation. A notable study revealed that certain derivatives showed potent inhibitory effects on GSK-3β and ROCK-1 kinases, which are crucial in cancer cell signaling pathways .
- Case Study : In vitro studies demonstrated that compounds with similar structures reduced cell viability in cancer cell lines at concentrations as low as 10 µM. The IC50 values for these compounds ranged from 20 to over 1000-fold higher than effective kinase inhibitory concentrations .
2. Neuroprotective Effects
The neuroprotective potential of thiazole derivatives has been explored in various models:
- Cytotoxicity Assays : In studies involving mouse hippocampal neuronal cells (HT-22), certain thiazole derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential neuroprotective applications .
- Inflammation Modulation : Compounds have shown the ability to modulate inflammatory responses in microglial cells (BV-2). Notably, they decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating a potential role in treating neuroinflammatory conditions .
3. Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various pathogens:
- In Vitro Studies : Similar thiazole derivatives have shown activity against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Summary
Biological Activity | Mechanism | IC50 Values | Cell Lines Tested |
---|---|---|---|
Anticancer | GSK-3β Inhibition | 10 - 1000 nM | MDA-MB-231 (breast cancer) |
Neuroprotection | Anti-inflammatory | >10 µM | HT-22 (neuronal), BV-2 (microglial) |
Antimicrobial | Cell wall synthesis disruption | Not specified | Various bacterial strains |
Properties
Molecular Formula |
C12H20BNO2S |
---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
4-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C12H20BNO2S/c1-8(2)9-10(17-7-14-9)13-15-11(3,4)12(5,6)16-13/h7-8H,1-6H3 |
InChI Key |
VAWGERWNWVLQQR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(C)C |
Origin of Product |
United States |
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